1-Aminopiperidine-d10 (hydrochloride)
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Overview
Description
1-Aminopiperidine-d10 (hydrochloride) is a deuterated derivative of 1-aminopiperidine, where ten hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it easier to handle in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminopiperidine-d10 (hydrochloride) typically involves the deuteration of 1-aminopiperidine. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration. The resulting deuterated compound is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 1-aminopiperidine-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopiperidine-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of 1-aminopiperidine-d10.
Reduction: Secondary amines with deuterium labeling.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Aminopiperidine-d10 (hydrochloride) is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-aminopiperidine-d10 (hydrochloride) is primarily related to its role as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in various analytical techniques such as mass spectrometry. This enables researchers to study the behavior and interactions of the compound in different environments, providing valuable insights into molecular pathways and targets .
Comparison with Similar Compounds
1-Aminopiperidine: The non-deuterated form of the compound.
1-Piperidinamine-d10: Another deuterated derivative with similar properties.
Comparison: 1-Aminopiperidine-d10 (hydrochloride) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and allow for detailed studies that are not possible with non-deuterated compounds. This makes it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C5H13ClN2 |
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Molecular Weight |
146.68 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H/i1D2,2D2,3D2,4D2,5D2; |
InChI Key |
ZTNLXZOJUZAGRP-QXHYUYGDSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])N)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCN(CC1)N.Cl |
Origin of Product |
United States |
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